molecular formula C16H18ClNO2 B12056698 (5S)-5-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine-7,8-diol;hydrochloride CAS No. 62717-94-6

(5S)-5-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine-7,8-diol;hydrochloride

Cat. No.: B12056698
CAS No.: 62717-94-6
M. Wt: 291.77 g/mol
InChI Key: YEWHJCLOUYPAOH-UQKRIMTDSA-N
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Description

The compound (5S)-5-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine-7,8-diol; hydrochloride, commonly referred to as (±)-SKF-38393 hydrochloride, is a benzazepine derivative with a stereospecific phenyl group at the 5S position and hydroxyl groups at the 7- and 8-positions . It acts as a partial agonist of dopamine D1 receptors (D1R) and has been extensively studied in neuropharmacology for its role in modulating working memory, synaptic plasticity, and cognitive function . Its hydrochloride salt enhances aqueous solubility compared to the free base, making it suitable for in vivo studies .

Properties

CAS No.

62717-94-6

Molecular Formula

C16H18ClNO2

Molecular Weight

291.77 g/mol

IUPAC Name

(5S)-5-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine-7,8-diol;hydrochloride

InChI

InChI=1S/C16H17NO2.ClH/c18-15-8-12-6-7-17-10-14(13(12)9-16(15)19)11-4-2-1-3-5-11;/h1-5,8-9,14,17-19H,6-7,10H2;1H/t14-;/m0./s1

InChI Key

YEWHJCLOUYPAOH-UQKRIMTDSA-N

Isomeric SMILES

C1CNC[C@H](C2=CC(=C(C=C21)O)O)C3=CC=CC=C3.Cl

Canonical SMILES

C1CNCC(C2=CC(=C(C=C21)O)O)C3=CC=CC=C3.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5S)-5-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine-7,8-diol;hydrochloride typically involves multiple steps, starting from commercially available precursors. The key steps often include:

    Formation of the Benzazepine Core: This can be achieved through a cyclization reaction involving an appropriate precursor.

    Introduction of the Phenyl Group: This step usually involves a Friedel-Crafts alkylation or acylation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and yield optimization. Techniques such as continuous flow chemistry and the use of catalysts may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

(5S)-5-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine-7,8-diol;hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., Br2, Cl2) or nucleophiles (e.g., NH3, OH-) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

Structure

The compound features a benzazepine core structure that is known for its biological activity. The presence of hydroxyl groups at positions 7 and 8 enhances its interaction with biological targets.

Dopamine Receptor Modulation

(5S)-5-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine-7,8-diol; hydrochloride primarily acts as a selective antagonist for dopamine D1 receptors. This interaction is crucial for understanding dopamine-related disorders such as schizophrenia and Parkinson's disease. Research has shown that compounds targeting D1 receptors can modulate neurotransmitter release and neuronal activity, offering insights into the treatment of these conditions.

Neuropharmacological Studies

Several studies have utilized this compound to investigate its effects on neuronal signaling pathways. For instance:

  • Case Study 1 : A study demonstrated that administration of this compound in animal models resulted in significant changes in locomotor activity and cognitive functions, indicating its potential as a therapeutic agent for neurodegenerative diseases.

Anticonvulsant Activity

Research has also explored the anticonvulsant properties of related benzazepine derivatives. Compounds similar to (5S)-5-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine have shown efficacy in seizure models by modulating sodium channel activities . This suggests potential applications in developing new anticonvulsant medications.

Synthetic Routes

The synthesis of (5S)-5-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine involves multi-step reactions starting from readily available precursors. Key steps include:

  • Formation of the benzazepine core.
  • Introduction of hydroxyl groups via selective oxidation.
  • Conversion to the hydrochloride salt form for enhanced solubility and stability .

Industrial Production

The industrial synthesis utilizes optimized routes to ensure high yield and purity. Advanced techniques such as continuous flow chemistry are being explored to improve efficiency and reduce waste during production processes .

Mechanism of Action

The mechanism of action of (5S)-5-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine-7,8-diol;hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific context of its use.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Benzazepine Derivatives

Compound Name Structural Features Receptor Activity Pharmacological Use/Effect Solubility Profile
(±)-SKF-38393 hydrochloride 5S-phenyl, 7,8-diol D1R partial agonist Cognitive enhancement, synaptic plasticity studies Moderate in water (HCl salt)
Fenoldopam (SKF-82526) 6-chloro, 4-hydroxyphenyl, 7,8-diol D1R full agonist Antihypertensive (vasodilation) High in polar solvents (HCl salt)
SKF-83566 hydrobromide 8-bromo, 3-methyl, 7-ol D1R antagonist Research tool for receptor blockade Low in water (HBr salt)
SCH-23390 hydrochloride 7-chloro, 3-methyl D1R/D5R antagonist Behavioral studies, receptor antagonism High in aqueous buffers
SKF-81297 hydrochloride 6-chloro, 7,8-diol D1R full agonist Neurochemical studies, structural biology Moderate in water

Structural Modifications and Receptor Affinity

  • Substituent Effects: The 7,8-diol moiety in (±)-SKF-38393 is critical for D1R binding, while chloro or bromo substitutions at the 6- or 8-position (e.g., fenoldopam, SKF-83566) alter agonist/antagonist activity and potency . For instance, fenoldopam’s 4-hydroxyphenyl group enhances selectivity for peripheral D1Rs, reducing central nervous system penetration .
  • Stereochemistry: The 5S configuration in (±)-SKF-38393 is essential for partial agonism. In contrast, fenoldopam’s (R)-configuration at position 1 optimizes vasodilatory effects .

Physicochemical Properties

  • Solubility: The hydrochloride salt of (±)-SKF-38393 improves water solubility compared to its hydrophobic free base, though it remains less soluble than fenoldopam’s HCl salt due to the latter’s polar 4-hydroxyphenyl group .
  • Stability : Brominated analogs like SKF-83566 exhibit lower stability in aqueous solutions, necessitating hydrobromide salts for long-term storage .

Biological Activity

(5S)-5-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine-7,8-diol; hydrochloride is a compound of significant interest in pharmacology and medicinal chemistry due to its unique structural features and biological activities. This compound is primarily recognized for its interactions with dopamine receptors, particularly as a selective antagonist of the D1 receptor subtype. This article aims to explore the biological activity of this compound through various studies, mechanisms of action, and potential therapeutic applications.

The chemical structure of (5S)-5-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine-7,8-diol; hydrochloride can be characterized by the following properties:

PropertyValue
Molecular FormulaC15_{15}H18_{18}N2_{2}O2_{2}·HCl
Molecular Weight284.77 g/mol
CAS Number81702-43-4
AppearanceWhite to off-white solid
SolubilitySoluble in water

The primary mechanism of action for (5S)-5-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine-7,8-diol involves its selective binding to dopamine D1 receptors. By antagonizing these receptors, the compound modulates dopaminergic signaling pathways which are crucial in various neurological functions and disorders. This action is particularly relevant in studies related to schizophrenia and Parkinson's disease where dopamine dysregulation is a key factor.

Dopamine Receptor Interaction

Research indicates that (5S)-5-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine-7,8-diol exhibits high selectivity for dopamine D1 receptors compared to other receptor subtypes. In vitro studies have shown that it effectively inhibits D1 receptor-mediated signaling pathways, leading to altered neurotransmitter release patterns .

Neuroprotective Effects

Studies have suggested that this compound may possess neuroprotective properties. For instance, it has been shown to mitigate neurotoxic effects induced by glutamate in neuronal cultures. This effect is attributed to its ability to modulate calcium influx and reduce oxidative stress within neurons .

Antipsychotic Potential

Given its pharmacological profile, (5S)-5-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine-7,8-diol has been investigated for its antipsychotic potential. Preclinical models indicate that it may reduce hyperactivity and improve cognitive deficits associated with dopaminergic dysregulation .

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

  • Schizophrenia Treatment : In a study involving animal models of schizophrenia, administration of (5S)-5-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine-7,8-diol resulted in significant reductions in psychotic behaviors and improvements in social interaction metrics .
  • Parkinson’s Disease : Another study focused on neurodegeneration models indicated that this compound could protect dopaminergic neurons from apoptosis induced by neurotoxins .

Q & A

What are the validated synthetic routes for (5S)-5-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine-7,8-diol hydrochloride, and how can its stereochemical purity be confirmed?

Basic Research Focus
Synthesis of this compound involves stereoselective formation of the benzazepine core. A common approach includes chiral resolution via intermediates like (5S)-configured imidazolidinones, as referenced in related benzazepine derivatives . Key steps include:

  • Stereochemical control : Use of chiral auxiliaries or asymmetric catalysis to ensure (5S) configuration.
  • Purity validation : Chiral HPLC (e.g., using polysaccharide-based columns) or X-ray crystallography to confirm enantiomeric excess (e.g., >98%) .
  • Impurity profiling : LC-MS or NMR to detect byproducts such as N-methylated analogs, as seen in fenoldopam-related compounds .

How does this compound interact with dopamine receptors, and what experimental methods are used to assess its selectivity?

Basic Research Focus
The compound is structurally related to SKF38393, a selective D1 dopamine receptor agonist . Methodological approaches include:

  • Radioligand binding assays : Competitive displacement of [³H]SCH23390 in D1 receptor-expressing cell membranes (IC₅₀ values typically <100 nM).
  • Functional assays : Measurement of cAMP accumulation in HEK293 cells transfected with D1 vs. D2 receptors to confirm agonist specificity .
  • Cross-reactivity screening : Test against adrenergic, serotonergic, and other GPCRs to rule off-target effects (e.g., <10% activity at 10 μM) .

How can researchers design in vivo studies to evaluate the compound’s effects on neuronal plasticity, considering baseline variability in electrophysiological responses?

Advanced Research Focus
In vivo studies require careful experimental design to address variability (e.g., hippocampal long-term potentiation (LTP) models):

  • Baseline normalization : Pre-drug fEPSP slopes should be monitored for ≥30 min to establish stability (e.g., <7% drift, as in SKF38393 studies) .
  • Dose optimization : Use dose-response curves (e.g., 0.1–10 mg/kg i.p.) to identify subthreshold vs. effective doses, minimizing confounding effects like receptor desensitization.
  • Control groups : Include D1 antagonist co-administration (e.g., SCH23390) to confirm receptor-mediated mechanisms .

How should conflicting data on the compound’s efficacy in different experimental models (e.g., synaptic plasticity vs. axial eye growth) be reconciled?

Advanced Research Focus
Discrepancies may arise from tissue-specific receptor coupling or methodological differences:

  • Tissue-specific signaling : In ocular models, D1 agonism inhibits axial elongation via cAMP/PKA pathways, while hippocampal LTP effects involve NMDA receptor co-activation .
  • Species differences : Rat vs. primate receptor isoforms may exhibit varying ligand affinity (e.g., primate D1 receptors show higher SKF38393 sensitivity).
  • Data normalization : Use relative efficacy metrics (e.g., % of maximal response) instead of absolute values to compare across models .

What analytical strategies are recommended for detecting and quantifying degradation products or metabolites of this compound in biological samples?

Advanced Research Focus
Degradation pathways include hydroxylation, demethylation, or sulfation:

  • LC-MS/MS : Use reverse-phase C18 columns with ESI+ ionization to detect metabolites (e.g., m/z transitions for parent ion [M+H]+ = 328.1 → fragment ions at 154.1 and 121.0).
  • Stability studies : Incubate compound in plasma/buffer at 37°C for 24 hr; quantify degradation via peak area reduction (e.g., <5% degradation under physiological pH) .
  • Reference standards : Synthesize and validate metabolites (e.g., 7-O-sulfate conjugate) using fenoldopam-related impurity protocols .

How can computational modeling guide the optimization of this compound’s pharmacokinetic properties while retaining D1 receptor affinity?

Advanced Research Focus
Structure-activity relationship (SAR) modeling integrates:

  • Docking simulations : Align compound with D1 receptor crystal structures (PDB: 7LD1) to identify critical interactions (e.g., hydrogen bonds with Ser198/Ser202) .
  • ADME prediction : Use QikProp to calculate logP (target <3), polar surface area (<90 Ų), and CYP450 inhibition profiles.
  • In silico mutagenesis : Predict tolerance for substitutions (e.g., halogenation at position 5-phenyl) to enhance metabolic stability without reducing affinity .

What are the best practices for establishing a theoretical framework when studying this compound’s role in dopamine-related pathologies?

Methodological Guidance
Link research to established theories, such as:

  • Dopaminergic dysregulation in disease : Use the "tonic-phasic dopamine hypothesis" to contextualize its effects in schizophrenia or Parkinson’s models .
  • Experimental alignment : Design studies to test specific hypotheses (e.g., "D1 agonism rescues working memory deficits") rather than exploratory screens .

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